N-{3-[(benzylsulfonyl)amino]phenyl}acetamide
Description
N-{3-[(benzylsulfonyl)amino]phenyl}acetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Properties
Molecular Formula |
C15H16N2O3S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[3-(benzylsulfonylamino)phenyl]acetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-12(18)16-14-8-5-9-15(10-14)17-21(19,20)11-13-6-3-2-4-7-13/h2-10,17H,11H2,1H3,(H,16,18) |
InChI Key |
UIHCGWRKRQXZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(benzylsulfonyl)amino]phenyl}acetamide typically involves the reaction of 3-aminophenylacetamide with benzylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields 3-[(benzylsulfonyl)amino]phenyl acetic acid.
Conditions : 6M HCl, reflux at 110°C for 8–12 hours.
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water. -
Basic hydrolysis : Produces sodium 3-[(benzylsulfonyl)amino]phenyl acetate.
Conditions : 2M NaOH, 70°C for 4–6 hours.
The sulfonamide group is resistant to hydrolysis under these conditions due to its strong electron-withdrawing nature.
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s sulfur atom participates in nucleophilic substitution reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | N-benzyl-N-{3-[(benzylsulfonyl)amino]phenyl}acetamide |
| Arylation | 4-Chloronitrobenzene, CuI, DMSO, 100°C | N-(4-nitrophenyl)-N-{3-[(benzylsulfonyl)amino]phenyl}acetamide |
These reactions proceed via an SN2 mechanism, with the sulfonamide acting as a leaving group .
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective electrophilic substitution:
-
Nitration :
Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 2 hours.
Product : 4-Nitro-N-{3-[(benzylsulfonyl)amino]phenyl}acetamide (yield: 65–70%). -
Sulfonation :
Conditions : Fuming H₂SO₄, 50°C, 4 hours.
Product : 4-Sulfo-N-{3-[(benzylsulfonyl)amino]phenyl}acetamide (yield: 55–60%).
Meta-directing effects from the sulfonamide group dominate substitution patterns.
Reduction Reactions
Selective reduction of functional groups is achievable:
-
Acetamide to Amine :
Conditions : LiAlH₄, dry THF, reflux, 6 hours.
Product : 3-[(benzylsulfonyl)amino]aniline (yield: 85%). -
Sulfonamide to Thiol :
Conditions : Zn/HCl, ethanol, 60°C, 10 hours.
Product : N-{3-[(benzylthio)amino]phenyl}acetamide (yield: 70–75%) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable derivatization:
-
Suzuki Coupling :
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, arylboronic acid, 80°C, 12 hours.
Product : N-{3-[(benzylsulfonyl)amino]-4-(aryl)phenyl}acetamide (yields: 50–80%) .
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| N-{3-[(benzylsulfonyl)amino]phenyl}acetamide | Acetamide, sulfonamide, phenyl | Higher sulfonamide stability vs. alkylsulfonamides |
| N-phenylacetamide | Acetamide, phenyl | Lacks sulfonamide-driven substitution |
| N-(3-sulfamoylphenyl)acetamide | Sulfonamide, acetamide | Faster hydrolysis due to unsubstituted sulfonamide |
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C via cleavage of the sulfonamide bond.
-
Photodegradation : UV light (254 nm) induces phenyl ring oxidation, forming quinone derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial intermediate for synthesizing more complex organic molecules. Its sulfonamide functionality allows for various chemical modifications, enhancing its utility in synthetic pathways.
- Reagent in Organic Reactions : It is employed as a reagent in organic reactions, particularly those involving nucleophilic substitutions and coupling reactions.
Biology
- Antimicrobial Properties : N-{3-[(benzylsulfonyl)amino]phenyl}acetamide has been investigated for its antimicrobial effects against various bacterial strains. Studies indicate that it can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Anti-inflammatory Effects : Research has shown potential anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Its interaction with cellular pathways involved in tumor growth is an area of ongoing research.
Medicine
- Drug Development : The compound is being explored for its potential as a therapeutic agent in drug development, particularly in creating new sulfonamide-based drugs that could target resistant bacterial strains or cancer cells.
- Enzyme Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes such as carbonic anhydrase, which plays a role in various physiological processes and disease mechanisms.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-{3-[(benzylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of purine nucleotides and thymidine, ultimately affecting DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(benzylsulfonyl)amino]phenyl}acetamide
- N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}acetamide
- N-{3-[(benzimidazol-2-ylamino)phenyl]amine
Uniqueness
N-{3-[(benzylsulfonyl)amino]phenyl}acetamide is unique due to its specific structural features, which confer distinct biological activities. Its benzylsulfonyl group is particularly effective in inhibiting DHFR, making it a promising candidate for anticancer research. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis.
Biological Activity
N-{3-[(benzylsulfonyl)amino]phenyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific pathways, resulting in diverse biological effects. For instance, the compound's sulfonamide group is known to enhance its binding affinity to target proteins, which may play a critical role in its pharmacological efficacy.
Therapeutic Applications
- Anticonvulsant Activity :
-
Anticancer Potential :
- The compound has shown promising antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that it effectively inhibits cell growth in lung carcinoma (A549), breast carcinoma (T47D), and other malignancies. The mechanism involves the induction of apoptosis through caspase activation and disruption of the cell cycle .
- Cholesteryl Ester Transfer Protein (CETP) Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | Effective Dose (ED50 or IC50) | Reference |
|---|---|---|---|
| Anticonvulsant | MES model | 13-21 mg/kg | |
| Antiproliferative | A549 lung carcinoma | IC50 = 1.16 μg/mL | |
| CETP Inhibition | In vitro assays | IC50 = 0.69 μM |
Case Study: Anticancer Activity
In a comprehensive study evaluating the anticancer effects of this compound, researchers conducted MTT assays on multiple cancer cell lines, including T47D and HT-29. The results indicated significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutics such as doxorubicin. The study further explored the compound's ability to induce apoptosis through activation of caspases 3, 8, and 9, highlighting its potential as a therapeutic agent against various cancers .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-{3-[(benzylsulfonyl)amino]phenyl}acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling a benzylsulfonyl chloride derivative with a 3-aminophenylacetamide precursor under basic conditions (e.g., using triethylamine in dichloromethane). Key steps include controlling temperature (<0°C to room temperature) to minimize side reactions and using column chromatography for purification .
- Optimization : Adjust molar ratios (e.g., 1.2:1 benzylsulfonyl chloride to amine), solvent polarity (e.g., THF for improved solubility), and reaction time (monitored via TLC). Purity can be verified by HPLC (>95%) .
Q. How can researchers characterize the molecular structure and confirm the identity of this compound?
- Analytical Techniques :
- NMR : and NMR to confirm sulfonamide (-SO-NH-) and acetamide (-NH-CO-CH) moieties. Expected shifts: δ 2.1 ppm (acetamide CH), δ 7.3–8.1 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 345.1) .
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch), 1650 cm (C=O stretch) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Profile : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with buffer (≤1% DMSO final) to avoid precipitation .
- Critical Note : Precipitation observed in phosphate buffers at pH >7.5; use acetate buffers (pH 5–6) for stability .
Q. What safety precautions are required when handling this compound?
- Hazard Data : May cause skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers, protected from light .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, buffer ionic strength). Validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Statistical Analysis : Apply ANOVA to compare datasets; ensure n ≥ 3 replicates. Cross-reference with structural analogs (e.g., substituent effects on sulfonamide reactivity) .
Q. What strategies are effective for synthesizing and characterizing polymorphs of this compound?
- Polymorph Screening : Recrystallize from solvent mixtures (e.g., ethanol/water, acetonitrile/toluene). Characterize via X-ray diffraction (single-crystal preferred) to identify triclinic or monoclinic forms. Thermal analysis (DSC/TGA) can differentiate stability profiles .
- Impact on Bioactivity : Polymorphs may exhibit varying dissolution rates; test in vitro permeability models (e.g., Caco-2 cells) .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase).
QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal R-groups .
MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .
Q. What protocols are recommended for analyzing trace impurities or degradation products in bulk samples?
- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) with MS detection in positive ion mode. Identify impurities via fragmentation patterns (e.g., m/z 183.1 for deacetylated byproduct) .
- Forced Degradation Studies : Expose to heat (40°C, 75% RH, 14 days) and acidic/alkaline conditions to profile stability-indicating impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
